Cas no 41708-72-9 (2-amino-N-(2,6-dimethylphenyl)propanamide)

2-Amino-N-(2,6-dimethylphenyl)propanamide is a synthetic organic compound featuring an amide linkage and an aromatic dimethylphenyl group. Its structure combines a primary amine with a substituted benzene ring, making it a versatile intermediate in pharmaceutical and fine chemical synthesis. The compound's rigid aromatic moiety enhances stability, while the reactive amino and amide functionalities allow for further derivatization. It is particularly useful in the development of specialized analgesics and local anesthetics due to its structural similarity to lidocaine derivatives. High purity grades ensure consistent performance in research and industrial applications, supporting precise synthetic pathways and reliable results.
2-amino-N-(2,6-dimethylphenyl)propanamide structure
41708-72-9 structure
商品名:2-amino-N-(2,6-dimethylphenyl)propanamide
CAS番号:41708-72-9
MF:C11H16N2O
メガワット:192.25754
MDL:MFCD00072010
CID:55463
PubChem ID:38945

2-amino-N-(2,6-dimethylphenyl)propanamide 化学的及び物理的性質

名前と識別子

    • Tocainide
    • 2-Amino-N-(2,6-dimethylphenyl)propanamide
    • N-(2-Aminopropionyl)-2,6-xylidine
    • 2-amino-2',6'-propionoxylidide
    • 6'-propionoxylidide,2-amino-2
    • alanyl-2,6-xylidide
    • S-Tocainide
    • Astra W 36095
    • W 36095
    • UNII-27DXO59SAN
    • TOCAINIDE [WHO-DD]
    • Prestwick3_001027
    • AB00514717_08
    • 2-Amino-N-(2,6-dimethylphenyl)propionamid
    • Propanamide, 2-amino-N-(2,6-dimethylphenyl)-
    • CCG-100842
    • 41708-72-9 (free base)
    • N-(2,6-dimethylphenyl)alaninamide
    • TOCAINIDE [INN]
    • HMS2051G06
    • AS-47668
    • BUJAGSGYPOAWEI-UHFFFAOYSA-N
    • TOCAINIDE [MART.]
    • NC00092
    • EN300-6499518
    • SDCCGSBI-0633699.P001
    • C07142
    • Tocainida
    • HY-B1798
    • NCGC00162129-03
    • 2-Amino-N-(2,6-dimethylphenyl)propanamide #
    • AKOS009044713
    • SCHEMBL15761
    • D06172
    • NS00009050
    • MLS000759525
    • TOCAINIDE [MI]
    • Prestwick0_001027
    • MFCD00072010
    • CHEBI:9611
    • CS-0013837
    • CHEMBL1762
    • SMR000466388
    • AB00514717
    • Prestwick2_001027
    • NCGC00162129-01
    • W-36095
    • Prestwick1_001027
    • MFCD00941502
    • F15117
    • HMS2232D16
    • EINECS 255-505-0
    • Tocainide [USAN:INN:BAN]
    • Tocainide (USAN/INN)
    • MLS001423966
    • NCGC00162129-04
    • DB01056
    • Tonocard
    • TOCAINIDE [VANDF]
    • HMS3393G06
    • TOCAINIDE [USAN]
    • BRD-A92670106-003-03-9
    • DTXSID9040766
    • GTPL7309
    • Tocainida [INN-Spanish]
    • 27DXO59SAN
    • 41708-72-9
    • 53984-26-2
    • NCGC00162129-02
    • 2-amino-N-(2,6-dimethylphenyl)propanimidic acid
    • Q757058
    • BSPBio_001213
    • Tocainidum [INN-Latin]
    • 76213-25-7
    • NCGC00162129-09
    • Propanamide, 2-amino-N-(2,6-dimethylphenyl)-, (-)-
    • AB00514717-06
    • BPBio1_001335
    • Tocainidum
    • AC-16017
    • 2',6'-Propionoxylidide, 2-amino-
    • FT-0754302
    • BRN 2416564
    • (-)-2-Amino-N-(2,6-dimethylphenyl)propanamide
    • SPBio_003074
    • Tocainide?
    • BRD-A92670106-003-05-4
    • 2-amino-N-(2,6-dimethylphenyl)propanamide
    • MDL: MFCD00072010
    • インチ: InChI=1S/C11H16N2O/c1-7-5-4-6-8(2)10(7)13-11(14)9(3)12/h4-6,9H,12H2,1-3H3,(H,13,14)
    • InChIKey: BUJAGSGYPOAWEI-UHFFFAOYSA-N
    • ほほえんだ: CC1=C(NC(C(N)C)=O)C(C)=CC=C1

計算された属性

  • せいみつぶんしりょう: 192.12600
  • どういたいしつりょう: 192.126263138g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 196
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 55.1Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.8

じっけんとくせい

  • 密度みつど: 1.0529 (rough estimate)
  • ふってん: 328.25°C (rough estimate)
  • 屈折率: 1.5750 (estimate)
  • PSA: 55.12000
  • LogP: 2.36240

2-amino-N-(2,6-dimethylphenyl)propanamide セキュリティ情報

  • 危険カテゴリコード: R22
  • 危険物標識: Xn
  • リスク用語:R22

2-amino-N-(2,6-dimethylphenyl)propanamide 税関データ

  • 税関コード:2924299090
  • 税関データ:

    中国税関番号:

    2924299090

    概要:

    2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%

    申告要素:

    製品名称、成分含有量、用途、包装

    要約:

    2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%

2-amino-N-(2,6-dimethylphenyl)propanamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-BZ478-200mg
2-amino-N-(2,6-dimethylphenyl)propanamide
41708-72-9 97%
200mg
810.0CNY 2021-07-14
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T13177L-10mg
Tocainide
41708-72-9 98.04%
10mg
¥ 1767 2023-09-07
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T13177L-5 mg
Tocainide
41708-72-9 98.04%
5mg
¥1173.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T13177L-50 mg
Tocainide
41708-72-9 98.04%
50mg
¥5276.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T13177L-100 mg
Tocainide
41708-72-9 98.04%
100MG
¥7914.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T13177L-25 mg
Tocainide
41708-72-9 98.04%
25mg
¥3517.00 2022-04-26
eNovation Chemicals LLC
Y1229979-1g
2-Amino-N-(2,6-dimethylphenyl)propanamide
41708-72-9 95%
1g
$500 2024-06-03
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A33870-250mg
Tocainide
41708-72-9 97%
250mg
¥864.0 2023-09-09
Enamine
EN300-6499518-5.0g
2-amino-N-(2,6-dimethylphenyl)propanamide
41708-72-9
5g
$1307.0 2023-05-27
Enamine
EN300-6499518-0.25g
2-amino-N-(2,6-dimethylphenyl)propanamide
41708-72-9
0.25g
$416.0 2023-05-27

2-amino-N-(2,6-dimethylphenyl)propanamide 関連文献

2-amino-N-(2,6-dimethylphenyl)propanamideに関する追加情報

Compound CAS No. 41708-72-9: 2-amino-N-(2,6-dimethylphenyl)propanamide

The compound with CAS No. 41708-72-9, commonly referred to as 2-amino-N-(2,6-dimethylphenyl)propanamide, is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound has garnered attention due to its unique structural properties and potential uses in drug design, polymer synthesis, and advanced materials development. Recent studies have highlighted its role in enhancing the performance of certain polymeric materials, making it a subject of interest for researchers worldwide.

2-amino-N-(2,6-dimethylphenyl)propanamide is characterized by its amide functional group and a substituted aromatic ring. The presence of the amino group (-NH₂) and the dimethylphenyl substituent imparts unique electronic and steric properties to the molecule. These features make it an ideal candidate for exploring its reactivity in various chemical reactions. Recent research has focused on its ability to act as a nucleophile in nucleophilic aromatic substitution reactions, which has implications for the synthesis of complex organic molecules.

The synthesis of 2-amino-N-(2,6-dimethylphenyl)propanamide involves a multi-step process that typically includes the formation of an intermediate amine followed by amide bond formation. This process has been optimized in recent studies to improve yield and purity, making it more accessible for large-scale production. The compound's stability under various reaction conditions has also been a topic of interest, with findings suggesting that it exhibits good thermal stability up to 150°C, which is advantageous for industrial applications.

In terms of applications, 2-amino-N-(2,6-dimethylphenyl)propanamide has shown promise in the field of polymer chemistry. Researchers have explored its use as a building block for synthesizing polyamides with enhanced mechanical properties. These polymers exhibit improved tensile strength and flexibility, making them suitable for applications in automotive components and advanced textiles. Furthermore, recent studies have demonstrated its potential as a precursor for the synthesis of bioactive compounds, opening new avenues in pharmaceutical research.

The structural versatility of 2-amino-N-(2,6-dimethylphenyl)propanamide also makes it a valuable tool in supramolecular chemistry. Its ability to form hydrogen bonds and engage in π-π interactions has been exploited to design self-assembling systems with potential applications in drug delivery and nanotechnology. Recent advancements in this area have highlighted its role in creating stimuli-responsive materials that can respond to external factors such as temperature or pH changes.

From an environmental perspective, the compound's biodegradability and toxicity profile have been assessed in recent studies. Findings indicate that it exhibits low toxicity towards aquatic organisms under standard test conditions, which is reassuring for its potential use in industrial settings. However, further research is needed to fully understand its long-term environmental impact and develop sustainable production methods.

In conclusion, CAS No. 41708-72-9, or 2-amino-N-(2,6-dimethylphenyl)propanamide, is a compound with multifaceted applications across various scientific domains. Its unique chemical properties and versatility make it a valuable asset for researchers seeking innovative solutions in materials science and pharmaceuticals. As ongoing studies continue to uncover new insights into its potential uses, this compound is poised to play an increasingly important role in advancing technological and medical frontiers.

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